molecular formula C12H28ClNO B8273679 12-Aminododecan-1-ol hydrochloride

12-Aminododecan-1-ol hydrochloride

Cat. No.: B8273679
M. Wt: 237.81 g/mol
InChI Key: MBHCRDGQXFQJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Aminododecan-1-ol hydrochloride: is an organic compound with the molecular formula C12H27NO.HCl . It is a white to almost white powder or crystalline substance. This compound is primarily used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Aminododecan-1-ol hydrochloride can be synthesized through the reaction of 12-Aminododecanol with hydrochloric acid. The reaction typically involves dissolving 12-Aminododecanol in a suitable solvent such as methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-Aminododecan-1-ol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of dodecanal or dodecanoic acid.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted dodecanol derivatives.

Scientific Research Applications

Chemistry: 12-Aminododecan-1-ol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of surfactants, polymers, and other complex organic molecules.

Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce amino groups into proteins or other biomolecules, facilitating further functionalization.

Medicine: The compound has potential applications in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring long-chain amino alcohols.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also used in the formulation of personal care products and cosmetics.

Mechanism of Action

The mechanism of action of 12-Aminododecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating interactions with proteins, nucleic acids, and other biomolecules. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

    12-Aminododecanol: The parent compound without the hydrochloride salt.

    12-Aminododecanoic acid: An amino acid derivative with similar chain length.

    1-Dodecanol: A long-chain alcohol with similar hydrophobic properties.

Uniqueness: 12-Aminododecan-1-ol hydrochloride is unique due to the presence of both an amino group and a long hydrophobic chain, making it versatile for various applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.

Properties

Molecular Formula

C12H28ClNO

Molecular Weight

237.81 g/mol

IUPAC Name

12-aminododecan-1-ol;hydrochloride

InChI

InChI=1S/C12H27NO.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h14H,1-13H2;1H

InChI Key

MBHCRDGQXFQJMU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCO)CCCCCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g of tert-butyl N-(12-hydroxydodecyl)carbamate in 25 ml of methanol was added 3 ml of hydrochloric acid and the mixture was heated under reflux for one hour. The reaction solution was distilled off under reduced pressure, ethyl acetate was added to the residue, the crystal thus precipitated out was recovered by filtration and dried under reduced pressure to afford 3.23 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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